
(2,6-Dichloro-4-(trifluoromethyl)phenyl)methanol
Vue d'ensemble
Description
“(2,6-Dichloro-4-(trifluoromethyl)phenyl)methanol” is a chemical compound that is used in the synthesis of various other compounds . It is a key intermediate in the synthesis of fipronil, a highly effective broad-spectrum insecticide .
Synthesis Analysis
The synthesis of “(2,6-Dichloro-4-(trifluoromethyl)phenyl)methanol” involves several steps. A key step in the synthesis of fipronil, which uses this compound as an intermediate, is the oxidation of sulfur into sulfoxide . Coupling reactions such as Suzuki–Miyaura have been employed in the synthesis of fipronil derivatives .Molecular Structure Analysis
The molecular structure of “(2,6-Dichloro-4-(trifluoromethyl)phenyl)methanol” is characterized by the presence of a phenyl ring substituted with two chlorine atoms, a trifluoromethyl group, and a methanol group .Chemical Reactions Analysis
“(2,6-Dichloro-4-(trifluoromethyl)phenyl)methanol” can undergo various chemical reactions. For instance, it can react with ethyl acetoacetate to afford a pyrazole compound . It can also react with other compounds to form various derivatives .Physical And Chemical Properties Analysis
“(2,6-Dichloro-4-(trifluoromethyl)phenyl)methanol” is a solid at room temperature . It has a molecular weight of 245.03 . The compound is stable at normal temperatures for one year .Applications De Recherche Scientifique
Pesticide Synthesis
This compound is a key intermediate in the synthesis of Fipronil , a highly effective broad-spectrum insecticide widely used for fruits, vegetables, coffee, rice, and other crops, as well as for seed treatment and soil injection .
Antibacterial Applications
Schiff base reduction derivatives, which include this compound, play a foundational role in antibacterial research .
Anti-Oxidation Research
These derivatives also have significant applications in anti-oxidation research .
Anti-Tumor Studies
The compound is also used in anti-tumor studies, contributing to the development of potential cancer treatments .
Catalysis
In the field of catalysis, this compound is used due to its reactivity and ability to facilitate various chemical reactions .
Biochemistry
In biochemistry, this compound is used in various research areas due to its unique chemical properties .
Functional Materials
This compound is also used in the development of functional materials, contributing to advancements in material science .
Medicine
In the medical field, this compound is used in the development of new drugs and treatments .
Safety and Hazards
Mécanisme D'action
Mode of Action
It’s known that the compound contains a trifluoromethyl group, which is often associated with increased lipophilicity and enhanced binding to biological targets .
Biochemical Pathways
It’s known that the compound can undergo various chemical reactions, such as oxidation, reduction, photolysis, and hydrolysis .
Pharmacokinetics
The compound’s trifluoromethyl group could potentially enhance its bioavailability due to increased lipophilicity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2,6-Dichloro-4-(trifluoromethyl)phenyl)methanol. For instance, the compound’s stability might be affected by temperature, as it’s recommended to be stored at 2-8°C . Furthermore, its efficacy could be influenced by its physical form and the presence of other substances in its environment .
Propriétés
IUPAC Name |
[2,6-dichloro-4-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3O/c9-6-1-4(8(11,12)13)2-7(10)5(6)3-14/h1-2,14H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMGGUZKDAYQNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)CO)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dichloro-4-(trifluoromethyl)phenyl)methanol | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


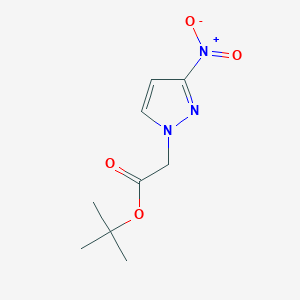
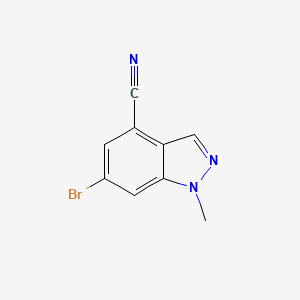
![2,3-Dihydro-2-oxo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid methyl ester](/img/structure/B6335354.png)
![[1,1':4',1''-Terphenyl]-4,4''-dicarbonitrile](/img/structure/B6335365.png)

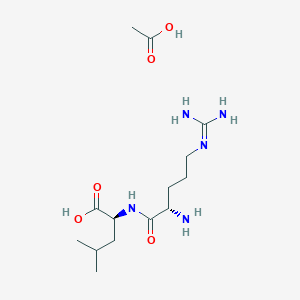

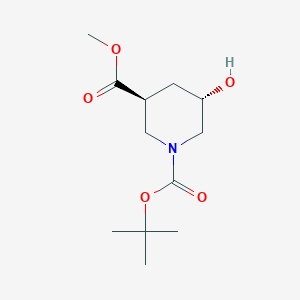
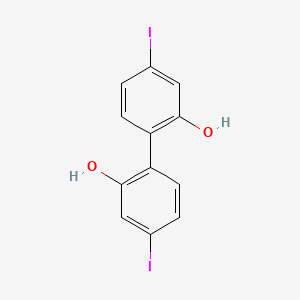


![[2-(3-Aminophenoxy)ethyl]dimethylamine dihydrochloride](/img/structure/B6335421.png)
